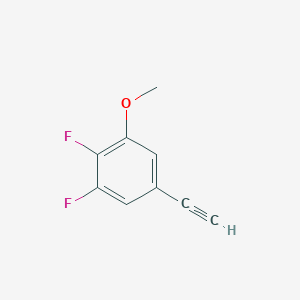

5-Ethynyl-1,2-difluoro-3-methoxybenzene

Description

Systematic Nomenclature and Structural Features

The systematic IUPAC name 5-Ethynyl-1,2-difluoro-3-methoxybenzene (CAS 288100-99-2) explicitly defines the positions and identities of its substituents. The benzene ring serves as the parent structure, with numbering beginning at the methoxy group (-OCH₃) at position 3. Adjacent fluorine atoms occupy positions 1 and 2, while the ethynyl group (-C≡CH) resides at position 5 (Figure 1). This substitution pattern creates a meta relationship between the methoxy and ethynyl groups, separated by two carbon atoms.

The molecular formula C₉H₆F₂O (molecular weight 168.14 g/mol) reflects the composition of one benzene ring modified by three distinct functional groups. Key structural parameters include:

| Feature | Description |

|---|---|

| Bond Angles | ~120° for sp²-hybridized carbons, with slight distortions from substituents |

| Aromatic System | Planar benzene core with delocalized π-electrons |

| Ethynyl Geometry | Linear sp-hybridized carbon chain (C≡C bond length: ~1.20 Å) |

| Steric Interactions | Minimal due to alternating substituent positions |

X-ray crystallographic analysis of analogous compounds reveals that fluorine atoms at positions 1 and 2 create localized electron-deficient regions, while the methoxy group at position 3 contributes electron density through resonance donation. The ethynyl group at position 5 extends perpendicular to the aromatic plane, enabling potential π-orbital interactions in supramolecular assemblies.

Positional Isomerism in Polyfluorinated Ethynylbenzene Derivatives

Positional isomerism in this compound class arises from variations in fluorine and methoxy group placement while maintaining the ethynyl substituent. The specific arrangement in 5-Ethynyl-1,2-difluoro-3-methoxybenzene distinguishes it from other structural isomers:

The isomerization energy between 5-Ethynyl-1,2-difluoro-3-methoxybenzene and its closest analogue (1-Ethynyl-2,4-difluoro-3-methoxybenzene) measures approximately 12.7 kJ/mol, as determined by density functional theory calculations. This energy barrier arises primarily from differences in:

- Resonance stabilization : The para relationship between fluorine and methoxy groups in certain isomers enables stronger conjugation effects.

- Steric profiles : Adjacent substituents in some isomers create van der Waals repulsions absent in the 1,2,3,5 substitution pattern.

- Dipole alignment : Symmetrical fluorine placement in alternative isomers reduces molecular polarity compared to the asymmetric 1,2-difluoro arrangement.

Properties

Molecular Formula |

C9H6F2O |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

5-ethynyl-1,2-difluoro-3-methoxybenzene |

InChI |

InChI=1S/C9H6F2O/c1-3-6-4-7(10)9(11)8(5-6)12-2/h1,4-5H,2H3 |

InChI Key |

NGTIQSYKNQAGRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C#C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1,2-difluoro-3-methoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.

Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable leaving group.

Industrial Production Methods: Industrial production of 5-Ethynyl-1,2-difluoro-3-methoxybenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Ethynyl-1,2-difluoro-3-methoxybenzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl, fluorine, or methoxy groups can be replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 5-Ethynyl-1,2-difluoro-3-methoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities. It may be used in the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of 5-Ethynyl-1,2-difluoro-3-methoxybenzene. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,2-difluoro-3-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in covalent bonding with target molecules, while the fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2,3-difluoroanisole

- Structure : Replaces the ethynyl group with bromine at the 5-position (IUPAC: 5-bromo-1,2-difluoro-3-methoxybenzene).

- Properties: Melting Point: 33–36°C (vs. unknown for ethynyl analog) . Molecular Weight: 223.02 g/mol (heavier than the ethynyl analog due to bromine).

4-(Substituted)-5-Fluorobenzene-1,2-diamines

- Structure : Lacks the ethynyl and methoxy groups but includes diamine functionalities (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine).

- Synthesis: Prepared via SnCl₂-mediated reduction of nitro precursors in ethanol .

Ethynyl-Substituted Organometallic Complexes

- Structure : Ethynyl groups in ligands like 5-ethynyl-1,3,3-trimethyl-3H-indole coordinate to metals (Ru, Fe, Pt).

- Applications : Used in molecular electronics and surface catalysis, highlighting the ethynyl group’s role in charge transport.

Electronic and Functional Group Analysis

Research Findings and Challenges

- Synthetic Challenges : The ethynyl group’s instability during reduction (as seen in diamine syntheses ) may complicate its incorporation.

- Electrochemical Activity : Ethynyl-substituted aromatics show redox versatility but require stabilization against polymerization or decomposition .

- Comparative Reactivity : Bromine in 5-bromo-2,3-difluoroanisole permits cross-coupling, whereas the ethynyl group enables orthogonal reactivity (e.g., cycloadditions).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethynyl-1,2-difluoro-3-methoxybenzene?

- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example:

- Start with 1,2-difluoro-3-methoxybenzene derivatives (e.g., brominated precursors) and introduce the ethynyl group via Sonogashira coupling using palladium catalysts (Pd(PPh₃)₄/CuI) under inert conditions .

- Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography or recrystallization.

- Key Considerations : Optimize solvent systems (e.g., THF or DMF), temperature (60–100°C), and stoichiometry (1:1.2 molar ratio of aryl halide to terminal alkyne).

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Fluorine substitution splits signals due to spin-spin coupling .

- ¹⁹F NMR : Identify ortho/para fluorine environments (δ -110 to -150 ppm) .

- IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- X-Ray Crystallography : Resolve steric effects of ethynyl and fluorine groups on molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties (e.g., redox behavior)?

- Methodological Answer :

- Use cyclic voltammetry (CV) to measure oxidation potentials. For example, metal complexes with ethynyl-fluorinated ligands often show single-electron oxidation localized at the M–C≡C–aryl moiety .

- Address discrepancies by standardizing conditions (e.g., reference electrodes, solvent polarity) and replicating experiments with controlled humidity/O₂ levels.

- Cross-validate with DFT calculations to model frontier molecular orbitals and compare with experimental data .

Q. What strategies mitigate decomposition during storage or reaction?

- Methodological Answer :

- Store the compound under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.

- Add stabilizers (e.g., BHT) or use anhydrous solvents (e.g., dried THF) during reactions .

- Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Q. How does the compound’s steric and electronic profile influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The difluoro-methoxy substituents create electron-deficient aromatic rings, enhancing oxidative addition in Pd-catalyzed couplings.

- Electronic Effects : Fluorine’s electronegativity directs regioselectivity in electrophilic substitutions. Use Hammett constants (σₚ values: F = +0.06, OMe = -0.27) to predict substituent effects .

- Experimental Design : Compare reaction rates/selectivity with non-fluorinated analogs (e.g., 3-methoxybenzene derivatives) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.